molecular formula C17H19N3O3 B2767309 2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide CAS No. 2034431-98-4

2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide

Cat. No. B2767309
CAS RN: 2034431-98-4
M. Wt: 313.357
InChI Key: WWOQYAQWWSEKHX-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide, also known as CPI-1189, is a novel small molecule drug candidate with potential therapeutic applications in various diseases.

Scientific Research Applications

Imaging Agent Development

The chemical compound has been explored as a precursor for the synthesis of PET (Positron Emission Tomography) agents aimed at imaging GSK-3 (Glycogen Synthase Kinase-3) enzyme activity in Alzheimer's disease. This research involves the synthesis of carbon-11-labeled isonicotinamides, demonstrating the compound's potential in neurodegenerative disease diagnosis and monitoring. The synthesis process includes steps such as O-[11C]methylation, achieving high radiochemical yields and purity, emphasizing its value in creating effective imaging tools for critical neurological conditions (Gao, Wang, & Zheng, 2017).

Heterocyclic Chemistry Exploration

Another facet of research on this compound explores its role in heterocyclic chemistry, particularly in reactions leading to the formation of spirocyclic and doubly spirocyclic compounds. This involves cyclisation reactions induced by electrophiles, highlighting the compound's versatility in synthesizing complex heterocyclic structures which could have implications in developing novel pharmaceuticals and materials (Brice & Clayden, 2009).

Diastereoselective Synthesis

Research also delves into the diastereoselective synthesis of activated cyclopropanes, examining how substituents on the pyridine ring affect reaction outcomes. This highlights the chemical's role in fine-tuning reactions for specific stereochemical configurations, crucial for drug design and synthesis, where the configuration can significantly impact the biological activity of the resulting compounds (Kojima et al., 2006).

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(2-hydroxy-2-pyridin-2-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-15(14-3-1-2-7-18-14)10-20-17(22)13-6-8-19-16(9-13)23-11-12-4-5-12/h1-3,6-9,12,15,21H,4-5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOQYAQWWSEKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCC(C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide

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